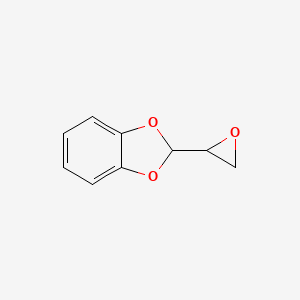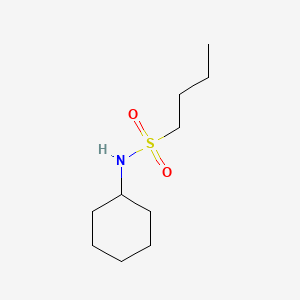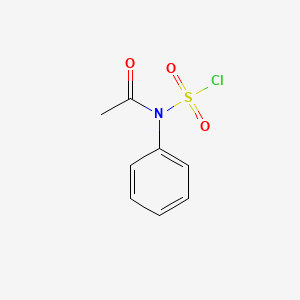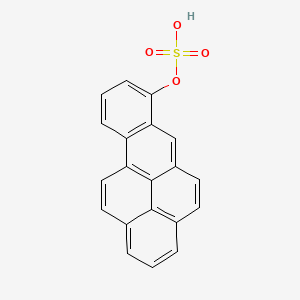
2-(Oxiran-2-yl)-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxiran-2-yl)-2H-1,3-benzodioxole is an organic compound that features an oxirane (epoxide) ring fused to a benzodioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-yl)-2H-1,3-benzodioxole typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the reaction of a benzodioxole derivative with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxiran-2-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
2-(Oxiran-2-yl)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Oxiran-2-yl)-2H-1,3-benzodioxole involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or polymerization reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Oxiran-2-yl)furan: Similar structure with a furan ring instead of a benzodioxole.
2-(Oxiran-2-yl)benzofuran: Contains a benzofuran moiety instead of a benzodioxole.
2-(Oxiran-2-yl)imidazole: Features an imidazole ring in place of the benzodioxole.
Uniqueness
2-(Oxiran-2-yl)-2H-1,3-benzodioxole is unique due to the presence of both an oxirane ring and a benzodioxole moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The benzodioxole ring provides aromatic stability, while the oxirane ring offers high reactivity, allowing for diverse chemical transformations .
Propiedades
Número CAS |
64197-78-0 |
|---|---|
Fórmula molecular |
C9H8O3 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
2-(oxiran-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H8O3/c1-2-4-7-6(3-1)11-9(12-7)8-5-10-8/h1-4,8-9H,5H2 |
Clave InChI |
HJFXJGITUHYUBY-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C2OC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14501869.png)



![2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14501891.png)
![2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14501894.png)


![2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14501926.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)
![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)



